HSDVHK-NH2 TFA

Integrin αvβ3 competitive antagonist protein‑chip assay

HSDVHK‑NH2 TFA (CAS 848644‑86‑0, SEQ: His‑Ser‑Asp‑Val‑His‑Lys‑NH₂) is a synthetic, cell‑permeable hexapeptide that functions as a competitive antagonist of the integrin αvβ3–vitronectin interaction. The compound contains a novel Ser‑Asp‑Val (SDV) motif—not the canonical Arg‑Gly‑Asp (RGD) sequence—yet occupies the RGD‑binding pocket of αvβ3, as confirmed by in silico docking and competitive protein‑chip assays.

Molecular Formula C32H49F3N12O11
Molecular Weight 834.8 g/mol
Cat. No. B12425122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSDVHK-NH2 TFA
Molecular FormulaC32H49F3N12O11
Molecular Weight834.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C30H48N12O9.C2HF3O2/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16;3-2(4,5)1(6)7/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45);(H,6,7)/t18-,19-,20-,21-,22-,24-;/m0./s1
InChIKeyNXLNTQABPGHCHK-JEBNABBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HSDVHK-NH2 TFA (P11) – A Non‑RGD Hexapeptide Antagonist of Integrin αvβ3 with Sub‑Picomolar Binding Potency


HSDVHK‑NH2 TFA (CAS 848644‑86‑0, SEQ: His‑Ser‑Asp‑Val‑His‑Lys‑NH₂) is a synthetic, cell‑permeable hexapeptide that functions as a competitive antagonist of the integrin αvβ3–vitronectin interaction . The compound contains a novel Ser‑Asp‑Val (SDV) motif—not the canonical Arg‑Gly‑Asp (RGD) sequence—yet occupies the RGD‑binding pocket of αvβ3, as confirmed by in silico docking and competitive protein‑chip assays [1]. It is supplied as a trifluoroacetate (TFA) salt, which confers high aqueous solubility and facilitates handling in biochemical and cell‑based assays [2].

Why Generic αvβ3 Antagonists Cannot Simply Substitute HSDVHK‑NH2 TFA in Critical Assays or Procurement Decisions


Integrin αvβ3 antagonists are chemically and mechanistically diverse: linear RGD peptides (e.g., GRGDSP), cyclic RGD peptides (e.g., c(RGDfK), cilengitide), small molecules, and antibodies. Their potency, selectivity, and biological readouts vary by orders of magnitude depending on the assay format and cellular context [1]. HSDVHK‑NH2 TFA exhibits a unique combination of sub‑picomolar vitronectin‑binding inhibition (IC₅₀ = 1.74 pg mL⁻¹, 2.414 pM) , a non‑RGD recognition mechanism [1], and selective cell‑type‑specific internalization [1]. These features create a pharmacological profile that cannot be replicated by generic RGD‑based antagonists, making uncontrolled substitution a source of irreproducible results when studying αvβ3‑dependent adhesion, migration, or angiogenesis.

Quantitative Evidence for Selecting HSDVHK‑NH2 TFA Over Alternative Integrin αvβ3 Antagonists


76‑Fold Higher Potency Than GRGDSP in a Competitive Protein‑Chip Assay

In a direct head‑to‑head competition assay measuring displacement of GRGDSP from immobilized integrin αvβ3, HSDVHK‑NH2 (P11) demonstrated an IC₅₀ of 25.72 ± 3.34 nM, whereas the linear RGD peptide GRGDSP required 1968.73 ± 444.32 nM to achieve the same effect [1]. Binding‑free energy calculations further supported this difference (ΔG = −3.99 vs −3.10 kcal mol⁻¹), corresponding to an approximately 4.5‑fold lower Kᵢ for P11 [1].

Integrin αvβ3 competitive antagonist protein‑chip assay

Sub‑Picomolar Inhibition of the αvβ3–Vitronectin Interaction (Chip‑Based Direct Binding Assay)

When assayed in a direct vitronectin‑binding chip format, HSDVHK‑NH2 TFA inhibited the αvβ3–vitronectin interaction with an IC₅₀ of 1.74 pg mL⁻¹ (2.414 pM) [1]. By comparison, the cyclic RGD peptide cilengitide (EMD 121974) exhibits IC₅₀ values of ~4 nM (αvβ3) and ~79 nM (αvβ5) in similar vitronectin‑binding inhibition assays [2], while c(RGDfK) is reported with IC₅₀ around 0.94 nM for αvβ3 . This represents an approximately 1,600‑fold greater potency for HSDVHK‑NH2 TFA relative to cilengitide on αvβ3, and a ~390‑fold improvement over c(RGDfK), although direct cross‑study comparisons must be interpreted cautiously due to assay format differences.

vitronectin integrin αvβ3 direct binding inhibition

Non‑RGD Recognition of the RGD‑Binding Pocket Confers Mechanistic Uniqueness

HSDVHK‑NH2 TFA utilizes the SDV (Ser‑Asp‑Val) tripeptide motif—not the canonical RGD sequence—to bind the RGD‑recognition site of integrin αvβ3 [1]. In silico docking revealed that the SDV motif mediates a stable inhibitory complex with a binding‑free energy of −3.99 kcal mol⁻¹, compared to −3.10 kcal mol⁻¹ for the RGD peptide [1]. Importantly, the compound is inactive against denatured integrin–vitronectin complexes, demonstrating conformation‑specific recognition [1]. This contrasts with most αvβ3 antagonists, which are either RGD‑based peptides or small molecules that may lack this conformational selectivity [2].

non‑RGD motif SDV sequence integrin binding pocket

Cell‑Type‑Selective Internalization Enables Endothelial‑Specific Functional Studies

HSDVHK‑NH2 is rapidly internalized by human umbilical vein endothelial cells (HUVECs) at 37 °C via an integrin αvβ3‑mediated process involving caveolin and clathrin [1]. In contrast, no internalization is observed in NIH 3T3 fibroblasts under the same conditions, indicating cell‑type selectivity . At 10 µg mL⁻¹, the compound significantly inhibits phosphorylation of ERK1/2 and MEK in HUVECs, confirming intracellular target engagement . The closely related analog HGDVHK‑NH2 shares the same integrin target but has not been reported to exhibit the same internalization selectivity profile [1].

cell‑permeable peptide HUVEC caveolin‑mediated endocytosis

High Aqueous Solubility Facilitates Consistent In‑Vitro Dosing and Formulation

HSDVHK‑NH2 TFA, supplied as a trifluoroacetate salt, demonstrates solubility of 100 mg mL⁻¹ in water . This is markedly higher than many neutral or acetate‑form peptide antagonists, which often require organic co‑solvents (e.g., DMSO) and may precipitate upon dilution into aqueous assay buffers [1]. For instance, the free‑base form of related linear peptides frequently exhibits solubility below 1 mg mL⁻¹ in water, necessitating sonication or pH adjustment [1].

aqueous solubility TFA salt in‑vitro assay

Comparative Anti‑Angiogenic Efficacy in HUVEC Functional Assays

In cell‑based functional assays, HSDVHK‑NH2 TFA significantly inhibits bFGF‑induced HUVEC migration and proliferation at concentrations as low as 10 µg mL⁻¹, with dose‑dependent suppression of capillary tube formation [1]. It induces HUVEC apoptosis through caspase‑3, ‑8, and ‑9 activation and up‑regulates p53 expression at 50 µg mL⁻¹ . While both HSDVHK‑NH2 and its analog HGDVHK‑NH2 inhibit bFGF‑induced HUVEC migration and neovascularization in a chorioallantoic membrane assay, quantitative comparative potency data for the two peptides in the same assay are not available in the public literature [1].

angiogenesis bFGF‑induced migration HUVEC proliferation

Optimized Application Scenarios for HSDVHK‑NH2 TFA in Integrin αvβ3 Research


High‑Sensitivity Biochemical Screening for αvβ3–Vitronectin Disruptors

With a direct‑binding IC₅₀ of 1.74 pg mL⁻¹ (2.414 pM) in chip‑based assays [1], HSDVHK‑NH2 TFA serves as an ultra‑sensitive reference inhibitor for high‑throughput screening campaigns aiming to identify novel αvβ3 antagonists. Its sub‑picomolar potency allows reliable detection of weak competitors that might be missed when using less potent reference compounds, improving assay dynamic range and hit discrimination.

Endothelial Cell‑Selective Mechanistic Studies in Angiogenesis

The compound's selective internalization into HUVECs via αvβ3‑mediated endocytosis, coupled with its inhibition of ERK/MEK signaling at 10 µg mL⁻¹ , makes it an ideal tool for dissecting αvβ3‑specific signaling pathways in endothelial cells. Researchers can use it to distinguish endothelial‑autonomous αvβ3 functions from those in fibroblasts or other stromal cells, without confounding effects from general integrin blockade.

Baseline Reference for Structure‑Activity Relationship (SAR) Studies on Non‑RGD Integrin Ligands

As the first documented non‑RGD peptide that specifically recognizes the RGD‑binding pocket of αvβ3 [2], HSDVHK‑NH2 TFA is an essential benchmark for medicinal chemistry efforts aimed at developing non‑canonical integrin ligands. Its solved binding orientation and calculated binding‑free energy (ΔG = −3.99 kcal mol⁻¹) provide a quantitative reference for in silico docking and rational design of new SDV‑based or other non‑RGD antagonists.

High‑Concentration Aqueous Dosing for In‑Vivo Angiogenesis Models

The 100 mg mL⁻¹ aqueous solubility of the TFA salt form enables preparation of concentrated stock solutions for intraperitoneal or local administration in preclinical angiogenesis models (e.g., chorioallantoic membrane or murine Matrigel plug assays). This avoids DMSO‑related toxicity and simplifies formulation, supporting reproducible in‑vivo dosing regimens.

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